1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-pyridinylmethyl)-1H-pyrrole-2-carboxamide
Description
This compound features a pyrrole-2-carboxamide scaffold substituted with a 3-chloro-5-(trifluoromethyl)-pyridinyl group at the 1-position and a 2-pyridinylmethyl moiety at the carboxamide nitrogen. Its molecular formula is C₁₈H₁₂ClF₃N₄O, with a molecular weight of 408.77 g/mol (calculated).
Properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(pyridin-2-ylmethyl)pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClF3N4O/c18-13-8-11(17(19,20)21)9-23-15(13)25-7-3-5-14(25)16(26)24-10-12-4-1-2-6-22-12/h1-9H,10H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSNCPMJQSNXCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C2=CC=CN2C3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClF3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-pyridinylmethyl)-1H-pyrrole-2-carboxamide is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₈ClF₃N₃O
- Molecular Weight : 303.65 g/mol
- CAS Number : 96741-18-3
The structure of this compound features a pyrrole ring and multiple substituents, including chlorine and trifluoromethyl groups, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- G Protein-Coupled Receptors (GPCRs) : The compound may modulate the activity of GPCRs, which are critical in numerous signaling pathways related to cardiovascular and neurological functions .
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways, although detailed studies are required to elucidate these interactions.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Anti-inflammatory Activity
Studies have shown that compounds with similar structures can possess anti-inflammatory properties. For example, they may inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models .
Anticancer Properties
Preliminary studies suggest that this compound could have anticancer effects by inducing apoptosis in cancer cells. The mechanism may involve the modulation of cell cycle regulators and apoptosis-related proteins .
Antimicrobial Effects
There is evidence indicating antimicrobial activity against various pathogens, which makes it a candidate for further exploration in the development of new antimicrobial agents.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrrole Core
N-(4-Isopropylphenyl) Analogs
- Compound : 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(4-isopropylphenyl)-1H-pyrrole-2-carboxamide ()
- Key Difference : Replacement of 2-pyridinylmethyl with a 4-isopropylphenyl group.
- Impact : The bulky isopropylphenyl group may reduce solubility compared to the pyridinylmethyl substituent but could enhance hydrophobic interactions in target binding.
- Molecular Weight : 407.82 g/mol.
Sulfonamide Derivatives
- Compound: 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N,N-dimethyl-1H-pyrrole-2-sulfonamide () Key Difference: Sulfonamide replaces carboxamide, with dimethylamino substituents. Impact: Sulfonamides generally exhibit stronger electron-withdrawing effects and altered metabolic stability compared to carboxamides .
Pyrazole vs. Pyrrole Core Modifications
Pyrazole-Based Insecticides
- Compound : N-[4-Chloro-2-methyl-6-(methylcarbamoyl)phenyl]-1-(3-chloro-2-pyridinyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide ()
Anthranilic Diamides
Modifications in the Pyridinyl Substituent
Dual Pyridinyl Moieties
- Compound : 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-1H-pyrrole-2-carboxamide ()
Piperazine-Linked Derivatives
- Compound: 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide () Structure: Piperazine spacer replaces pyrrole.
Structural and Bioactivity Comparison Table
Key Findings and Implications
Substituent Effects :
- The 2-pyridinylmethyl group in the target compound balances solubility and target affinity, whereas bulkier aryl groups (e.g., 4-isopropylphenyl) may hinder bioavailability .
- Pyrazole cores (e.g., ) show proven insecticidal activity, suggesting the target pyrrole derivative may require optimization for similar efficacy .
Electron-Withdrawing Groups :
- Trifluoromethyl and chloro substituents are critical for RyR binding across analogs, as seen in anthranilic diamides .
Structural Flexibility: Piperazine or phenoxy linkers () introduce conformational flexibility, which could be leveraged to improve pharmacokinetics in the target compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
